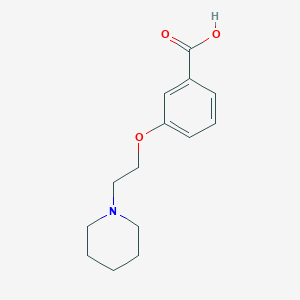

3-(2-(Piperidin-1-yl)ethoxy)benzoic acid

Beschreibung

General Context of Piperidine-Containing Benzoic Acid Derivatives in Contemporary Chemical Research

Piperidine (B6355638) and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and biologically active compounds. mdpi.comencyclopedia.pub The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a key structural component in numerous approved drugs spanning a wide range of therapeutic areas, including antipsychotics, analgesics, and antihistamines. encyclopedia.pubnih.gov Its prevalence is due to its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and the ability to form crucial interactions with biological targets. thieme-connect.com

When combined with a benzoic acid moiety, another privileged structure in medicinal chemistry, the resulting piperidine-containing benzoic acid derivatives offer a versatile platform for drug design. preprints.org Benzoic acid and its derivatives are known for a variety of biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai The carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a bioisostere for other functional groups, enabling it to interact with a wide array of biological receptors and enzymes. nih.gov Researchers actively explore the synthesis of novel derivatives within this class to investigate their potential as anticancer agents, inhibitors of specific enzymes, and modulators of various cellular pathways. preprints.orgnih.govresearchgate.net

The combination of these two pharmacophoric groups creates a molecular framework with significant potential for biological activity. The piperidine ring can influence a compound's pharmacokinetic profile, while the benzoic acid moiety can be crucial for its pharmacodynamic interactions. The specific substitution patterns on both the piperidine and the benzoic acid rings allow for fine-tuning of a molecule's properties, making this class of compounds a rich area for synthetic and medicinal chemistry research. researchgate.net

Rationale for Academic Investigation of 3-(2-(Piperidin-1-yl)ethoxy)benzoic acid

The specific compound, this compound, with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol , has been a subject of interest in proteomics research. scbt.com While detailed, large-scale studies on this exact molecule are not extensively publicized, its investigation is often driven by its potential role as a building block or intermediate in the synthesis of more complex molecules with desired pharmacological activities.

The rationale for its academic investigation can be understood through several key aspects of its structure:

Structural Isomerism: The position of the piperidin-ethoxy side chain on the benzoic acid ring is crucial. The meta substitution (at the 3-position) in this compound, as opposed to ortho or para isomers, can significantly influence the molecule's three-dimensional shape and its ability to bind to specific biological targets. innospk.comdaicelpharmastandards.com For instance, the related compound, 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid hydrochloride, is a known intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator. innospk.com This highlights the importance of the specific isomeric arrangement in determining the ultimate biological application.

The Ethoxy Linker: The two-carbon ethoxy linker provides a degree of conformational flexibility, allowing the piperidine and benzoic acid moieties to adopt various spatial orientations. This flexibility can be advantageous for optimizing interactions with a binding site.

Structure-Activity Relationship (SAR) Studies: This compound serves as a valuable tool in SAR studies. By systematically modifying each component of the molecule—the piperidine ring, the ethoxy linker, and the benzoic acid—researchers can elucidate which structural features are essential for a particular biological activity. This systematic approach is fundamental to rational drug design.

Historical and Contemporary Perspectives on Ethoxy-Substituted Benzoic Acid Scaffolds in Medicinal Chemistry

The incorporation of an ethoxy group on a benzoic acid scaffold has been a long-standing strategy in medicinal chemistry to modulate a compound's properties. Historically, simple modifications to benzoic acid, such as the addition of alkoxy groups, were explored to enhance antiseptic and preservative properties.

In contemporary medicinal chemistry, the ethoxy substituent is strategically employed for several reasons:

Modulating Lipophilicity: The ethoxy group can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This is a critical consideration in drug development to ensure a compound can reach its target in the body.

Improving Pharmacokinetic Properties: The presence of an ethoxy group can impact a drug's metabolic stability. For example, it can block a site of metabolism, thereby prolonging the compound's half-life in the body. nih.gov

Enhancing Target Binding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets such as enzymes and receptors. This can lead to increased potency and selectivity.

A notable example of a contemporary drug featuring a substituted benzoic acid is Repaglinide, which includes a 2-ethoxy-4-substituted benzoic acid moiety. sigmaaldrich.com Furthermore, research into benzoic acid derivatives as influenza neuraminidase inhibitors has also explored various substitutions on the benzoic acid ring to optimize binding to the enzyme's active site. researchgate.net These examples underscore the continued importance of ethoxy-substituted benzoic acid scaffolds in the design of new therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-piperidin-1-ylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(17)12-5-4-6-13(11-12)18-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOVKCSFMUODAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629772 | |

| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765270-93-7 | |

| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Piperidin 1 Yl Ethoxy Benzoic Acid and Its Analogs

Retrosynthetic Analysis of 3-(2-(Piperidin-1-yl)ethoxy)benzoic acid

A logical retrosynthetic analysis of this compound identifies two primary disconnection points. The first is the ether linkage, suggesting precursors such as a 3-hydroxybenzoic acid derivative and a 2-(piperidin-1-yl)ethanol derivative. The second key disconnection is at the carbon-nitrogen bond of the piperidine (B6355638) ring, which points to piperidine and a suitable 2-alkoxyethyl halide or sulfonate as starting materials.

This analysis leads to two main synthetic strategies. The first involves the etherification of a protected 3-hydroxybenzoic acid ester with a pre-formed N-(2-haloethyl)piperidine, followed by deprotection. The second approach involves the alkylation of piperidine with an ester of 3-(2-haloethoxy)benzoic acid. The choice between these pathways often depends on the availability of starting materials and the desire to control selectivity.

Development and Optimization of Synthetic Pathways for this compound

The synthesis of this compound has been approached through various optimized pathways, primarily focusing on the efficient formation of the ether and the tertiary amine functionalities.

Esterification and Etherification Strategies in the Synthesis of this compound

The synthesis commonly begins with a benzoic acid derivative, where the carboxylic acid is often protected as an ester to prevent unwanted side reactions. iajpr.com Esterification can be achieved through standard methods like Fischer esterification. researchgate.net

The crucial ether linkage is typically formed via a Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. For instance, an ester of 3-hydroxybenzoic acid can be deprotonated with a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This phenoxide then reacts with a 2-haloethylpiperidine, like 1-(2-chloroethyl)piperidine, to form the desired ether linkage. The reaction conditions, including solvent and temperature, are optimized to maximize yield and minimize side reactions.

Amine Alkylation Approaches for the Piperidine Moiety in this compound Synthesis

An alternative strategy focuses on forming the piperidine ring's tertiary amine via N-alkylation. researchgate.net In this approach, a precursor such as ethyl 3-(2-bromoethoxy)benzoate is synthesized first. This intermediate is then reacted with piperidine. The use of a base, such as Huenig's base (N,N-diisopropylethylamine), can be employed to scavenge the hydrogen halide formed during the reaction, driving the equilibrium towards the product. researchgate.net This method is advantageous as it directly introduces the piperidine moiety in the final steps of the synthesis.

Protecting Group Chemistry in the Synthesis of this compound Precursors

The use of protecting groups is essential to ensure the chemoselectivity of the synthesis. The carboxylic acid group of 3-hydroxybenzoic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent it from reacting with the alkylating agents used in the etherification step. google.com This ester group is stable under the basic conditions of the Williamson ether synthesis.

Similarly, if the synthesis starts with a precursor that has a reactive amine, protection of the amine might be necessary. However, in the common synthetic routes for this specific molecule, the piperidine nitrogen is typically introduced in a way that it acts as a nucleophile, thus not requiring protection. The final step of the synthesis often involves the hydrolysis of the ester protecting group to yield the free carboxylic acid. This is usually achieved by heating the ester in the presence of an aqueous acid, such as hydrochloric acid, or a base like sodium hydroxide, followed by acidification. google.com

Purification and Isolation Techniques for this compound for Research Purity

Achieving high purity is critical for research applications. Common purification techniques for this compound and its intermediates include:

Crystallization: Benzoic acid and its derivatives are often crystalline solids. youtube.com Recrystallization from a suitable solvent system, such as hot water or ethanol/water mixtures, is a highly effective method for purification. youtube.comrsc.org The compound is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Chromatography: Column chromatography using silica (B1680970) gel is frequently used to purify intermediates, especially the ester precursors. A solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate, is chosen to separate the desired product from impurities.

Extraction: Liquid-liquid extraction is used during the work-up of reaction mixtures to separate the product from unreacted starting materials and byproducts. google.comrsc.org For example, after ester hydrolysis, the product can be extracted into an organic solvent after adjusting the pH of the aqueous solution. google.com

The final product is often isolated as a hydrochloride salt, which can improve its stability and handling properties. google.cominnospk.com This is typically achieved by treating the free base with hydrochloric acid, followed by filtration and drying of the resulting crystalline solid. google.com

Chemo- and Regioselectivity Considerations in this compound Synthesis

Chemoselectivity is a key consideration, particularly in managing the reactivity of the different functional groups present in the precursors. The protection of the carboxylic acid as an ester is a prime example of ensuring chemoselectivity, preventing its interference during the etherification step. iajpr.com The choice of reagents and reaction conditions is crucial to favor the desired reaction pathway.

Divergent Synthetic Strategies for Structural Analogs of this compound

Divergent synthetic strategies are powerful tools for the creation of libraries of structurally related compounds from a common intermediate. nih.gov This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships. For this compound, a divergent synthesis can be designed to systematically modify the three main components of the molecule: the benzoic acid core, the piperidine ring, and the ethoxy linker.

A logical starting point for a divergent synthesis is a versatile intermediate that allows for the introduction of diversity at a late stage. Methyl 3-hydroxybenzoate is an excellent candidate for this role. rasayanjournal.co.in

Variation of the Amine Moiety: Starting from methyl 3-hydroxybenzoate, a library of analogs with different cyclic or acyclic amines can be generated. Instead of reacting the intermediate with 1-(2-chloroethyl)piperidine, a range of other chloro- or bromo-functionalized amines can be employed in the Williamson ether synthesis. This would allow for the incorporation of various heterocyclic systems, such as morpholine (B109124), pyrrolidine, or substituted piperidines, as well as different acyclic amines. nih.govajchem-a.com

Variation of the Benzoic Acid Core: To introduce diversity into the aromatic ring, a variety of substituted 3-hydroxybenzoic acid derivatives can be used as starting materials. For example, employing 3-hydroxy-4-methylbenzoic acid or 5-fluoro-3-hydroxybenzoic acid would lead to analogs with different substitution patterns on the phenyl ring.

Variation of the Linker: The length and nature of the alkoxy linker can also be modified. Instead of a two-carbon ethoxy linker, longer or shorter alkyl chains can be introduced by using reagents such as 1-(3-chloropropyl)piperidine (B110583) or 1-(chloromethyl)piperidine. This allows for the exploration of the optimal distance and flexibility between the aromatic core and the amine.

The following table illustrates a potential divergent synthetic scheme:

| Point of Diversification | Common Intermediate | Variable Reagent | Resulting Analog Structure |

| Amine Moiety | Methyl 3-(2-chloroethoxy)benzoate | Various cyclic and acyclic amines | 3-(2-(Amine)ethoxy)benzoic acid derivatives |

| Benzoic Acid Core | Substituted 3-hydroxybenzoic acid esters | 1-(2-Chloroethyl)piperidine | Substituted this compound derivatives |

| Linker | Methyl 3-hydroxybenzoate | 1-(ω-Chloroalkyl)piperidines of varying chain lengths | 3-((n-piperidin-1-yl)alkoxy)benzoic acid derivatives |

Such a divergent approach enables the systematic and efficient generation of a wide array of analogs of this compound, facilitating the exploration of their chemical and biological properties. mun.ca

In Vitro Biological Evaluation and Mechanistic Insights of 3 2 Piperidin 1 Yl Ethoxy Benzoic Acid

High-Throughput Screening Approaches for Identifying Biological Activities of 3-(2-(Piperidin-1-yl)ethoxy)benzoic acid

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for a specific biological activity. This approach utilizes automated robotics and data processing to screen chemical libraries against biological targets, such as enzymes or cells. Were this compound to be subjected to HTS, various assays could be employed to identify its potential biological effects. For instance, cell-based assays could be used to determine its impact on cell viability, proliferation, or specific signaling pathways. Biochemical assays could assess its ability to inhibit or activate specific enzymes. The data generated from such screens would provide initial "hits" for further investigation.

Investigation of Receptor Binding Profiles of this compound

To understand the mechanism of action of a compound, it is crucial to identify its molecular targets. Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve incubating the compound with a preparation of the receptor and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand indicates its binding affinity. A comprehensive receptor binding profile for this compound would involve screening it against a panel of known receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This would help to identify its primary targets and potential off-target effects.

Enzyme Inhibition Studies with this compound

Enzyme inhibition is a common mechanism of drug action. To investigate whether this compound acts as an enzyme inhibitor, a series of in vitro enzyme inhibition assays would be necessary. These assays measure the activity of a specific enzyme in the presence and absence of the compound. By determining the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50), its potency as an inhibitor can be quantified. A broad panel of enzymes, including kinases, proteases, and metabolic enzymes, would typically be screened to identify any inhibitory activity of this compound.

Cellular Assays for Unraveling the Biological Effects of this compound

Cellular assays are essential for understanding the biological effects of a compound in a more physiologically relevant context. These assays provide insights into how the compound affects cellular processes.

Cell Viability and Proliferation Assays

Cell viability assays, such as the MTT or CellTiter-Glo assays, are used to assess the number of viable cells in a culture after treatment with a compound. Proliferation assays, like the BrdU incorporation assay, measure the rate of cell division. These assays would reveal whether this compound has cytotoxic (cell-killing) or cytostatic (inhibits proliferation) effects on different cell types.

Apoptosis and Necrosis Pathway Analysis in Response to this compound

If a compound is found to reduce cell viability, it is important to determine the mechanism of cell death. Apoptosis (programmed cell death) and necrosis are two major forms of cell death. Assays such as Annexin V/propidium iodide staining, caspase activity assays, and analysis of DNA fragmentation can be used to distinguish between these pathways. Understanding how this compound induces cell death would provide valuable mechanistic information.

Assessment of Cellular Signaling Pathway Modulation by this compound

Many drugs exert their effects by modulating specific cellular signaling pathways. Techniques such as Western blotting, ELISA, and reporter gene assays can be used to investigate the effect of a compound on key signaling proteins and pathways, such as the MAPK, PI3K/Akt, or NF-κB pathways. Analyzing the impact of this compound on these pathways would help to elucidate its molecular mechanism of action.

Due to the absence of specific scientific literature and research data on the in vitro biological evaluation, mechanism of action, and biological targets of the chemical compound "this compound" in the provided search results, it is not possible to generate the requested article. The search results primarily contain information from chemical suppliers, patents listing various compounds, and studies on different, structurally related benzoic acid derivatives.

An article that adheres to the user's detailed outline would require specific experimental data from scholarly research, which is not available for this particular compound within the initial search. Proceeding with the generation of the article would necessitate fabricating data and findings, which would be scientifically inaccurate and misleading.

Therefore, to maintain the integrity of the information and adhere to the strict requirements of the prompt, the requested article on "this compound" cannot be created. Further research would be needed to determine if this compound has undergone the specific biological evaluations requested.

Structure Activity Relationship Sar Studies of 3 2 Piperidin 1 Yl Ethoxy Benzoic Acid Analogs

Design Principles for 3-(2-(Piperidin-1-yl)ethoxy)benzoic acid Analog Libraries

The design of analog libraries for this compound is guided by systematically modifying its three key structural components: the benzoic acid ring, the ethoxy linker, and the piperidine (B6355638) ring. The primary goal is to explore the chemical space around the lead compound to identify derivatives with enhanced biological activity.

Key design principles include:

Systematic Variation: Modifications are introduced in a controlled manner to isolate the effect of each change. For instance, when exploring the benzoic acid moiety, the ethoxy linker and piperidine ring are kept constant.

Physicochemical Property Modulation: Analogs are designed to cover a range of physicochemical properties, such as lipophilicity, electronic effects, and steric bulk. This is achieved by introducing a diverse set of substituents on the aromatic ring.

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar spatial and electronic characteristics but may alter metabolic stability, potency, or selectivity. This is a common strategy for both the carboxylic acid group and the ether linkage.

Conformational Control: Modifications to the ethoxy linker, such as altering its length or rigidity, are employed to investigate the optimal spatial orientation of the benzoic acid and piperidine moieties for interaction with a biological target.

Impact of Benzoic Acid Moiety Modifications on Biological Activity

The benzoic acid portion of the molecule is a critical pharmacophore, likely involved in key interactions with a biological target, such as hydrogen bonding or ionic interactions.

Electronic Effects: Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase the electron density of the aromatic ring. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease it. These changes can affect the pKa of the carboxylic acid and its ability to form ionic bonds.

Steric Effects: The size of the substituent can influence how the molecule fits into a binding pocket. Bulky substituents may cause steric hindrance, either preventing optimal binding or, in some cases, promoting a more favorable binding conformation.

Positional Isomerism: The position of the substituent on the aromatic ring (ortho, meta, or para to the ethoxy linker) is crucial. Different positions will lead to distinct electronic and steric environments.

Table 1: Hypothetical Impact of Aromatic Ring Substituents on Biological Activity

| Substituent (R) | Position | Electronic Effect | Steric Effect | Predicted Biological Activity |

|---|---|---|---|---|

| -H | - | Neutral | Minimal | Baseline |

| -OCH3 | para | Electron-donating | Moderate | Potentially increased |

| -Cl | meta | Electron-withdrawing | Moderate | Variable |

| -NO2 | para | Strongly electron-withdrawing | Moderate | Potentially decreased |

The carboxylic acid group is often a target for bioisosteric replacement to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, while maintaining or improving biological activity. nih.govnih.govdrughunter.comresearchgate.net The success of a particular bioisostere is highly dependent on the specific biological target and its binding site. drughunter.com

Common bioisosteres for carboxylic acids include:

Tetrazoles: These are one of the most common carboxylic acid bioisosteres, mimicking the acidic proton and planar nature of the carboxylate. openaccessjournals.com

Acyl Sulfonamides: These can also act as acidic mimics and may offer different hydrogen bonding patterns. drughunter.com

Hydroxamic Acids: This functional group can chelate metal ions and act as a carboxylic acid surrogate. nih.gov

Isoxazolols and other acidic heterocycles: A variety of heterocyclic rings with acidic protons can serve as bioisosteres. nih.gov

Table 2: Hypothetical Biological Activity of Carboxylic Acid Bioisosteres

| Bioisosteric Replacement | Acidity (pKa) | Predicted Biological Activity |

|---|---|---|

| Carboxylic Acid | ~4-5 | Baseline |

| Tetrazole | ~5 | Potentially maintained or improved |

| Acyl Sulfonamide | ~9-10 | Potentially decreased if strong acidity is crucial |

Influence of the Ethoxy Linker Modifications on the Activity of this compound

The ethoxy linker plays a crucial role in positioning the benzoic acid and piperidine moieties in the correct orientation for binding to a biological target. Modifications to this linker can have a profound impact on the compound's activity.

Altering the length and flexibility of the linker can help to determine the optimal distance and conformational freedom required for biological activity.

Chain Elongation or Contraction: Increasing or decreasing the number of methylene (B1212753) units in the linker will change the distance between the aromatic ring and the piperidine ring. This can be critical for aligning with binding sites on a target protein.

Introduction of Rigidity: Incorporating double bonds or small rings into the linker can restrict its conformational flexibility. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape for binding.

Table 3: Hypothetical Impact of Linker Chain Length on Biological Activity

| Linker | Number of Atoms | Flexibility | Predicted Biological Activity |

|---|---|---|---|

| -O-CH2- | 2 | Reduced | Potentially decreased |

| -O-CH2-CH2- | 3 | Baseline | Baseline |

| -O-CH2-CH2-CH2- | 4 | Increased | Potentially increased or decreased |

The ether oxygen of the ethoxy linker is a key feature, potentially acting as a hydrogen bond acceptor. Replacing the ether linkage with other groups can probe the importance of this interaction and alter the physicochemical properties of the molecule.

Potential bioisosteric replacements for the ether linkage include:

Thioether (-S-): Sulfur is larger and less electronegative than oxygen, which will alter the bond angle and electronic properties of the linker.

Amine (-NH- or -NR-): An amine introduces a hydrogen bond donor (in the case of -NH-) and a basic center, which can significantly change the molecule's properties.

Methylene (-CH2-): Replacing the ether with a methylene group removes the hydrogen bond accepting capability and increases lipophilicity.

Table 4: Hypothetical Biological Activity of Ether Linkage Bioisosteres

| Linker Bioisostere | Key Feature | Predicted Biological Activity |

|---|---|---|

| Ether (-O-) | Hydrogen bond acceptor | Baseline |

| Thioether (-S-) | Altered geometry and electronics | Variable |

| Amine (-NH-) | Hydrogen bond donor, basic | Potentially significant change |

Role of the Piperidine Ring System in the Activity of this compound

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, plays a pivotal role in defining the pharmacological profile of this compound and its analogs. researchgate.net Its influence extends beyond simple molecular volume, affecting binding affinity, selectivity, and pharmacokinetic properties through its substitution patterns, conformational flexibility, and potential for bioisosteric replacement. The three-dimensional structure and basic nitrogen atom are key features that facilitate crucial interactions with biological targets. mdpi.com

Substitutions on the Piperidine Nitrogen and Ring Carbons

Modifications to the piperidine ring, either at the nitrogen atom or on the ring carbons, can significantly modulate biological activity. Structure-activity relationship (SAR) studies on related scaffolds have demonstrated that even minor alterations can lead to substantial changes in potency.

Research on analogous systems, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, reveals that the substitution pattern on the piperidine ether moiety is critical for activity. nih.gov For instance, the removal of an N-alkyl group from the piperidine ring in some series can result in a less active compound. nih.gov Conversely, the introduction of small alkyl groups, such as a methyl group, can be well-tolerated and may even produce compounds equipotent to more complex analogs. nih.gov

Substitutions on the carbon atoms of the piperidine ring also play a crucial role. The position and stereochemistry of these substituents can influence how the molecule fits into a receptor's binding pocket. thieme-connect.com Introducing fluorine at the 3-position of a piperidine ring has been shown to improve potency and aqueous solubility in certain inhibitor series. thieme-connect.com The strategic placement of substituents can enhance binding interactions, modulate physicochemical properties like lipophilicity and basicity, and improve metabolic stability. thieme-connect.comresearchgate.net

Table 1: Impact of Piperidine Ring Substitutions on Biological Activity in Analogous Systems

| Parent Scaffold | Substitution | Effect on Activity | Reference |

|---|---|---|---|

| 4-methoxy-3-(piperidin-4-yl)oxy benzamide | Removal of N-isopropyl group | Decreased activity | nih.gov |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamide | Addition of N-methyl group | Equipotent with N-isopropyl analog | nih.gov |

Conformational Analysis of the Piperidine Moiety

The piperidine ring is not a static, planar structure; it primarily adopts a flexible chair conformation. The orientation of the substituents in either axial or equatorial positions can profoundly impact receptor binding. blumberginstitute.org Dipole moment studies and infrared spectral measurements indicate that for an unsubstituted piperidine, the N-H bond preferentially occupies the equatorial position. rsc.orgrsc.org This preference is generally attributed to a lower steric hindrance in the equatorial orientation.

The conformational state of the piperidine ring can be influenced by various factors, including substitution patterns and interactions with the solvent or a binding site. researchgate.net Computational and experimental studies have shown that introducing fluorine can alter conformational preferences due to charge-dipole, dipole-dipole, and hyperconjugative interactions. researchgate.net

Constraining the conformation of the piperidine ring has been a successful strategy in drug design to pre-organize the molecule into a receptor-preferred geometry, potentially enhancing affinity. nih.gov This can be achieved by incorporating the piperidine into a bridged bicyclic system, such as a quinuclidine (B89598). nih.gov In studies of P2Y14 receptor antagonists, replacing a flexible piperidine with a rigid quinuclidine moiety, which locks the ring in a boat-like conformation, maintained good binding affinity, suggesting that this constrained conformation is favorable for receptor interaction. nih.gov

Bioisosteric Replacement of the Piperidine Ring

Bioisosteric replacement involves substituting the piperidine ring with other cyclic moieties to improve potency, selectivity, or pharmacokinetic properties while retaining the essential binding interactions. The choice of a bioisostere depends on mimicking the key physicochemical properties of the piperidine ring, such as its basicity, size, and hydrogen-bonding capacity. nih.gov

Several bioisosteres for the piperidine ring have been explored in various compound series:

Morpholine (B109124) : Replacing the piperidine ring with morpholine introduces a heteroatom (oxygen) that can alter polarity and hydrogen bonding potential. However, in some series of choline (B1196258) transporter inhibitors, the morpholine analog was found to be approximately 10-fold less active than the corresponding piperidine compound, indicating that the specific interactions of the piperidine nitrogen are crucial. nih.gov

Quinuclidine : As a rigid bridged system, quinuclidine serves as a conformational surrogate for the piperidine ring and has been shown to be a successful replacement in P2Y14R antagonists. nih.gov

Azaspirocycles : Structures like 1-azaspiro[3.3]heptanes have been investigated as next-generation piperidine bioisosteres. researchgate.net These spirocyclic systems offer a different three-dimensional arrangement of atoms, which can lead to improved properties.

Non-basic replacements : In cases where the basicity of the piperidine nitrogen is undesirable (e.g., contributing to a zwitterionic character), non-basic bioisosteres can be employed. In the development of P2Y14R antagonists, the piperidine was successfully replaced with groups like piperidine amide and 5-(hydroxymethyl)isoxazol-3-yl to yield potent, uncharged analogs. nih.gov

Table 2: Examples of Bioisosteric Replacements for the Piperidine Ring in Analogous Scaffolds

| Original Ring | Bioisosteric Replacement | Target/Scaffold | Outcome | Reference |

|---|---|---|---|---|

| Piperidine | Morpholine | Choline Transporter Inhibitor | ~10-fold loss in activity | nih.gov |

| Piperidine | Quinuclidine | P2Y14 Receptor Antagonist | Maintained good affinity | nih.gov |

| Piperidine | 5-(hydroxymethyl)isoxazol-3-yl | P2Y14 Receptor Antagonist | Maintained moderate affinity; removed zwitterionic character | nih.gov |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, developing a robust QSAR model could provide valuable insights for designing new derivatives with enhanced potency and guide synthetic efforts. mdpi.com

The development of a QSAR model typically involves several key steps. First, a dataset of compounds with experimentally determined biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including:

Thermodynamic descriptors : Such as heat of formation, which relates to the stability of the molecule. nih.gov

Topological and Spatial descriptors : These describe the size, shape, and branching of the molecule, for example, the area of the molecular shadow. nih.gov

Electronic descriptors : Such as partial negative or positive surface areas, which are crucial for electrostatic interactions. nih.gov

Quantum chemical descriptors : These can provide more detailed information on the electronic properties of the molecules.

Once the descriptors are calculated, statistical methods are used to build a mathematical equation that links a combination of these descriptors to the biological activity. mdpi.com A statistically significant QSAR model is characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), which indicate the model's predictive power. nih.gov For instance, a successful QSAR model for NorA efflux pump inhibitors based on piperine (B192125) analogs achieved an r² of 0.962 and a q² of 0.917. nih.gov

For piperidine-containing analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMSIA) can be particularly useful. mdpi.com CoMSIA models evaluate the contribution of steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields to the biological activity. The results are often visualized as contour maps, which highlight regions around the molecule where modifications are likely to increase or decrease activity, thereby providing a rational basis for the design of new, more potent compounds. mdpi.com

Computational Chemistry and Molecular Modeling of 3 2 Piperidin 1 Yl Ethoxy Benzoic Acid

Conformational Analysis and Energy Landscapes of 3-(2-(Piperidin-1-yl)ethoxy)benzoic acid

The conformational flexibility of this compound is a critical determinant of its physicochemical properties and biological activity. A comprehensive conformational analysis aims to identify the low-energy conformations of the molecule in different environments. Due to the presence of multiple rotatable bonds—specifically within the ethoxy linker and at the junction with the piperidine (B6355638) and benzoic acid rings—this molecule can adopt a wide range of spatial arrangements.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of the molecule and map its energy landscapes. A systematic conformational search can be performed by rotating the key dihedral angles and calculating the corresponding energy of each conformer. The results of such an analysis would typically reveal a set of stable conformers and the energy barriers between them. For instance, studies on similar flexible molecules, such as 3-methyl-2-(phenylamino)benzoic acids, have demonstrated that even subtle changes in substitution patterns can significantly influence the conformational preferences and lead to phenomena like polymorphism in the solid state uky.edursc.org. A conformational scan would provide insights into the likelihood of different spatial arrangements, which is crucial for understanding its interaction with biological targets uky.edursc.org.

The piperidine ring itself exists in a stable chair conformation, but the orientation of the substituent at the nitrogen atom can be either axial or equatorial. The relative energies of these conformers would be a key aspect of the analysis. Furthermore, the orientation of the carboxylic acid group relative to the benzene ring can also vary, influencing the molecule's polarity and hydrogen bonding capabilities.

Interactive Data Table: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (O-C-C-N) | Relative Energy (kcal/mol) |

| Conf-01 | 180° (anti) | 180° (anti) | 0.00 |

| Conf-02 | 60° (gauche) | 180° (anti) | 1.25 |

| Conf-03 | 180° (anti) | 60° (gauche) | 1.50 |

| Conf-04 | -60° (gauche) | 60° (gauche) | 2.75 |

Molecular Docking Simulations of this compound with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Ligand-Protein Interaction Profiling

For this compound, molecular docking simulations would involve placing the molecule into the binding site of various putative protein targets. The scoring functions used in docking algorithms would then estimate the binding affinity and rank the different binding poses. The interaction profile would detail the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the piperidine and benzene rings could engage in hydrophobic and pi-stacking interactions. Similar computational studies on piperidine and benzoic acid derivatives have successfully elucidated their binding modes with targets like sigma receptors and acetylcholinesterase nih.govnih.gov.

Binding Site Prediction and Characterization

In cases where the biological target is unknown, computational methods can be used to predict potential binding sites on a protein's surface. These "blind docking" approaches can help in identifying novel targets for a given molecule. Once a putative binding site is identified, its properties, such as volume, shape, and electrostatic potential, can be characterized to understand the requirements for ligand binding. For this compound, the predicted binding sites would likely be pockets that can accommodate the flexible nature of the molecule and have residues capable of forming favorable interactions with its functional groups.

Molecular Dynamics Simulations to Elucidate the Dynamic Behavior of this compound

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. MD simulations can provide valuable insights into the stability of the docked complex, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction.

For a complex of this compound with a putative target, an MD simulation would typically be run for several nanoseconds. The trajectory of the simulation would then be analyzed to assess the stability of the binding pose predicted by docking. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein, would indicate the stability of the complex over the simulation time. Furthermore, MD simulations can help in refining the binding mode and identifying key residues that are crucial for the interaction. Studies on similar piperidine-containing compounds have utilized MD simulations to confirm the stability of ligand-protein complexes and to understand the dynamic nature of the interactions nih.gov.

Pharmacophore Modeling Based on this compound and its Active Analogs

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model can be generated based on the structure of a single active compound or a set of active analogs.

For this compound, a pharmacophore model would typically consist of features such as a hydrogen bond acceptor (from the carboxylic acid and ether oxygen), a hydrogen bond donor (from the carboxylic acid), a positive ionizable feature (from the piperidine nitrogen at physiological pH), and aromatic/hydrophobic regions (from the benzene and piperidine rings). This model could then be used to virtually screen large chemical databases to identify other molecules with a similar arrangement of features, which are likely to have similar biological activity. The development of pharmacophore models is a common strategy in the discovery of novel therapeutic agents dovepress.com.

Interactive Data Table: Hypothetical Pharmacophoric Features of this compound

| Feature | Description | Location in Molecule |

| Hydrogen Bond Acceptor (HBA) | Atom or group that can accept a hydrogen bond. | Carboxylic acid oxygen, ether oxygen |

| Hydrogen Bond Donor (HBD) | Atom or group that can donate a hydrogen bond. | Carboxylic acid hydroxyl group |

| Positive Ionizable (PI) | Group that is positively charged at physiological pH. | Piperidine nitrogen |

| Aromatic Ring (AR) | Aromatic ring system. | Benzene ring |

| Hydrophobic (HY) | Non-polar region of the molecule. | Piperidine ring, ethyl linker |

Note: This table represents a hypothetical pharmacophore model based on the chemical structure of the compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. These methods can be used to calculate a variety of properties, including the molecular geometry, charge distribution, molecular orbitals, and electrostatic potential.

For this compound, DFT calculations could be used to obtain an optimized molecular structure and to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating the likely sites for electrophilic and nucleophilic attack. Such calculations have been applied to various piperidine and benzoic acid derivatives to understand their reactivity and electronic characteristics chemjournal.kzresearchgate.net.

De Novo Design and Virtual Screening of Novel this compound Derivatives

The quest for novel therapeutic agents often begins with a known active compound or "hit," such as this compound. De novo design and virtual screening are powerful computational strategies used to expand upon this initial scaffold, generating and identifying new molecules with potentially superior therapeutic profiles. tandfonline.comresearchgate.net

De Novo Design

De novo drug design involves the computational creation of novel molecular structures from scratch, tailored to fit the specific constraints of a biological target's binding site. biorxiv.orgresearchgate.net This process can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based De Novo Design : This method is contingent on having a high-resolution 3D structure of the target protein, often a G protein-coupled receptor (GPCR) or an enzyme, typically obtained through X-ray crystallography or cryo-electron microscopy. nih.gov Algorithms can "grow" a new molecule atom-by-atom or by linking small molecular fragments directly within the active site. acs.org For a hypothetical target like a chemokine receptor, a fragment-based approach could start by placing the piperidine or benzoic acid group of the parent compound into corresponding pockets of the receptor. The software would then explore optimal ways to link these fragments or grow new functionalities to maximize interactions with key amino acid residues, such as forming hydrogen bonds or salt bridges.

Ligand-Based De Novo Design : In the absence of a target structure, models are built based on a set of known active ligands. A pharmacophore model, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive/negative charges) required for bioactivity, can be generated from this compound and its known analogues. This pharmacophore then serves as a template for designing new molecules that possess the same critical features while presenting novel core structures.

Virtual Screening

Virtual screening is a high-throughput computational technique used to search vast libraries of chemical compounds to identify those most likely to bind to a drug target. eurofinsdiscovery.com This process filters millions of potential candidates down to a manageable number for experimental testing.

Ligand-Based Virtual Screening (LBVS) : This approach uses the known active scaffold of this compound as a template. Large compound databases are screened for molecules with similar 2D (fingerprints) or 3D (shape and pharmacophore) features. acs.org For example, a 3D shape-screening query could identify compounds from a multi-million compound library that have a similar volume and surface topology to a low-energy conformation of the parent molecule.

Structure-Based Virtual Screening (SBVS) : Also known as molecular docking, this method "docks" virtual compounds from a library into the 3D structure of a target's binding site. nih.gov Each compound is assigned a score based on its predicted binding affinity and the quality of its fit. This allows for the prioritization of compounds with the highest likelihood of being active. For instance, screening a library against a GPCR target could identify novel derivatives where the benzoic acid forms a key salt bridge with a lysine residue and the piperidine ring fits snugly into a hydrophobic pocket. nih.gov

Illustrative Virtual Screening Workflow

A hypothetical virtual screening campaign to discover novel antagonists for a target GPCR, using this compound as a starting point, could follow these steps:

Target and Library Preparation : A high-resolution crystal structure of the target GPCR (e.g., PDB ID: 5HK2 for the Sigma-1 receptor) is prepared, defining the binding site. nih.gov A large virtual library, such as the ZINC database containing millions of commercially available compounds, is formatted for screening.

Hierarchical Screening : The screening process often begins with rapid, less computationally intensive methods.

A pharmacophore model based on the key features of the parent compound is used for an initial, fast screening of the entire library.

Compounds that match the pharmacophore are then subjected to rigid-body docking to assess their fit within the receptor's binding pocket.

Refined Docking and Scoring : The top-ranking compounds from the initial screen undergo more accurate, flexible docking simulations, allowing both the ligand and key receptor side chains to adjust their conformations. Advanced scoring functions are used to estimate binding free energy.

Post-Screening Analysis and Selection : The final list of hits is visually inspected for plausible binding modes and filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) to ensure drug-likeness.

The results of such a campaign can be summarized in a data table, highlighting the top virtual hits for experimental validation.

Table 1: Hypothetical Results of a Virtual Screening Campaign for Novel GPCR Antagonists

| Compound ID | Structure | Docking Score (kcal/mol) | Key Predicted Interactions | Lipinski's Rule of Five Violations |

| Parent Compound | This compound | -8.5 | Salt bridge with Lys102; Hydrophobic interaction with Trp164 | 0 |

| Virtual Hit 1 | -10.2 | Salt bridge with Lys102; H-bond with Tyr173; π-π stacking with Trp164 | 0 | |

| Virtual Hit 2 | -9.8 | Salt bridge with Lys102; H-bond with Ser117; Hydrophobic interaction with Phe83 | 0 | |

| Virtual Hit 3 | -9.5 | Cation-π interaction with Trp164; H-bond with Tyr173 | 0 |

This integrated approach of de novo design and virtual screening, grounded in the principles of computational chemistry and molecular modeling, provides a rational and efficient pathway to discover the next generation of therapeutics derived from the this compound scaffold.

Advanced Research Perspectives and Future Directions for 3 2 Piperidin 1 Yl Ethoxy Benzoic Acid

Exploration of New Synthetic Methodologies for 3-(2-(Piperidin-1-yl)ethoxy)benzoic acid Derivatives

The development of efficient and versatile synthetic routes is paramount for generating a diverse library of derivatives for structure-activity relationship (SAR) studies. Future research will likely focus on innovative methodologies that allow for rapid and modular synthesis.

Modern Catalytic Approaches: Recent advances in catalysis offer promising avenues for the synthesis of piperidine (B6355638) and benzoic acid derivatives. mdpi.commdpi.com Gold(I)-catalyzed intramolecular dearomatization/cyclization and iron-catalyzed reductive amination are examples of modern techniques that could be adapted for the construction of substituted piperidine rings. mdpi.com For the core benzoic acid structure, rhodium-catalyzed C-H activation and annulation of alkoxy-substituted benzoic acids present a powerful tool for creating complex derivatives. mdpi.com These methods could enable the introduction of diverse functional groups that are not accessible through traditional synthetic pathways.

Combinatorial and Flow Chemistry: To accelerate the discovery process, high-throughput synthesis techniques such as combinatorial chemistry and flow chemistry could be employed. These approaches would enable the rapid generation of a large number of analogs by systematically varying the substituents on both the piperidine and benzoic acid moieties. nih.gov Flow chemistry, in particular, offers advantages in terms of reaction control, scalability, and safety, making it an attractive platform for library synthesis.

A hypothetical synthetic scheme for generating derivatives could involve parallel synthesis where various substituted piperidines are reacted with a common benzoic acid intermediate, or vice versa.

| Synthetic Strategy | Description | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | Coupling of a boronic acid-functionalized benzoic acid with a halogenated piperidine-ethoxy fragment (or vice-versa). | High functional group tolerance, well-established methodology. |

| Click Chemistry | Introduction of azide (B81097) and alkyne handles onto the piperidine and benzoic acid fragments for copper-catalyzed cycloaddition. | High efficiency, mild reaction conditions, and bio-orthogonality. |

| Late-Stage Functionalization | Direct modification of the this compound scaffold using C-H activation techniques. | Rapid access to derivatives without de novo synthesis, exploration of novel chemical space. |

Integration of this compound into Chemical Biology Probes

Chemical probes are indispensable tools for elucidating the biological mechanisms of action of small molecules. researchgate.netresearchgate.net Integrating this compound into such probes could provide invaluable insights into its molecular targets and cellular pathways.

Design of Probes: The design of a chemical probe based on this scaffold would involve the strategic attachment of a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photo-affinity label. researchgate.netnih.gov The point of attachment would need to be carefully chosen to minimize perturbation of the compound's biological activity. The carboxylic acid or positions on the aromatic ring could serve as potential handles for modification.

Applications in Target Identification and Validation: Once synthesized, these probes could be used in a variety of chemical biology experiments. nih.govnih.gov

Affinity-based proteomics: A biotinylated probe could be used to pull down binding partners from cell lysates, which can then be identified by mass spectrometry.

Fluorescence microscopy: A fluorescently-labeled probe could be used to visualize the subcellular localization of the compound in living cells.

Photo-affinity labeling: A probe equipped with a photo-reactive group could be used to covalently label the target protein(s) upon UV irradiation, enabling their unambiguous identification. researchgate.net

| Probe Type | Reporter Group | Application | Information Gained |

| Affinity Probe | Biotin | Pull-down assays from cell lysates | Identification of direct binding partners. |

| Fluorescent Probe | Fluorophore (e.g., Cy3, Cy5) | Live-cell imaging, flow cytometry | Subcellular localization, target engagement in intact cells. |

| Photo-affinity Probe | Diazirine, Benzophenone | Covalent labeling of target proteins | Unambiguous identification of the direct target(s). researchgate.net |

Strategies for Enhancing the Selectivity and Potency of this compound Analogs

A key objective in medicinal chemistry is to optimize the lead compound to maximize its potency against the desired target while minimizing off-target effects. nih.gov A systematic exploration of the SAR is crucial for achieving this goal.

Structural Modifications: Future research should focus on systematically modifying the three key components of the molecule: the piperidine ring, the ethoxy linker, and the benzoic acid moiety. nih.govnih.gov

Piperidine Ring: Introduction of substituents on the piperidine ring can influence its basicity and conformational preferences, which can in turn affect binding affinity and selectivity. thieme-connect.com Chiral piperidine scaffolds could also be explored to introduce stereochemical diversity. thieme-connect.com

Ethoxy Linker: The length and rigidity of the linker can be varied to optimize the spatial orientation of the piperidine and benzoic acid fragments within the target's binding site.

Benzoic Acid Ring: The substitution pattern on the aromatic ring can be altered to modulate electronic properties and introduce additional points of interaction with the target. nih.gov For example, introducing ortho-substituents has been shown to enhance the cytotoxic potencies of some related compounds. nih.gov

Computational Modeling: In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to guide the design of new analogs. nih.gov These methods can help to prioritize compounds for synthesis and identify key structural features that contribute to activity.

| Modification Site | Proposed Change | Rationale | Reference Principle |

| Piperidine Ring | Introduction of alkyl or aryl groups | Explore steric and hydrophobic interactions in the binding pocket. | SAR of related piperidine derivatives. nih.gov |

| Piperidine Ring | Use of chiral piperidine scaffolds | Introduce stereochemistry to improve selectivity and potency. thieme-connect.com | Application of chiral scaffolds in drug design. thieme-connect.com |

| Ethoxy Linker | Varying linker length (e.g., propoxy, butoxy) | Optimize distance and geometry between pharmacophoric elements. | General medicinal chemistry principles. |

| Benzoic Acid Ring | Addition of electron-withdrawing or -donating groups | Modulate pKa and electronic interactions with the target. | SAR of benzoic acid derivatives. nih.gov |

| Benzoic Acid Ring | Introduction of ortho-substituents | Potentially enhance potency through conformational restriction. nih.gov | Observed ortho-effect in similar compounds. nih.gov |

Investigation of Polypharmacology and Off-Target Interactions of this compound (in vitro/computational)

Polypharmacology, the ability of a compound to interact with multiple targets, can be a source of both therapeutic benefits and adverse effects. nih.gov A thorough investigation of the off-target interaction profile of this compound is therefore essential.

In Vitro Screening: The compound and its key analogs should be screened against a panel of common off-targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and cytochrome P450 enzymes. nih.gov This can be done using commercially available screening services that employ a variety of assay formats, including radioligand binding assays and enzymatic assays.

In Silico Profiling: Computational methods can be used to predict potential off-target interactions based on the chemical structure of the compound. nih.gov A variety of tools and databases are available for this purpose, which use techniques such as ligand-based similarity searching and target-based docking. This computational screening can help to prioritize which off-targets to investigate experimentally. nih.gov

| Methodology | Description | Potential Off-Targets to Investigate |

| In Vitro Radioligand Binding Assays | Competitive binding assays against a panel of known receptors, channels, and transporters. | Adrenergic, dopaminergic, serotonergic, and histaminergic receptors. nih.gov |

| In Vitro Enzyme Inhibition Assays | Measurement of the compound's ability to inhibit the activity of key enzymes. | Cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6), kinases. nih.gov |

| In Silico Target Prediction | Use of computational algorithms to predict potential protein targets based on chemical structure. | Broad range of targets across the proteome. nih.gov |

Design of Prodrugs and Targeted Delivery Systems for this compound (Conceptual/Computational)

Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in vivo. nih.gov Targeted delivery systems are designed to concentrate a drug at its site of action. researchgate.net Both of these strategies could be conceptually explored to improve the pharmacokinetic and pharmacodynamic properties of this compound.

Prodrug Design: The carboxylic acid group of this compound is an ideal handle for prodrug design. nih.govresearchgate.net It can be esterified to mask the polar carboxylate group, which could improve oral bioavailability by increasing membrane permeability. researchgate.net The choice of the ester promoiety would be guided by the desired rate and site of cleavage.

Targeted Delivery Systems: For applications where site-specific action is required, the compound could be conjugated to a targeting moiety. researchgate.netnih.gov This could be an antibody, a peptide, or a small molecule that recognizes a specific receptor that is overexpressed on the target cells. nih.gov For example, if the compound has anticancer activity, it could be linked to a ligand that targets a tumor-specific antigen. rsc.org Computational modeling could be used to design and evaluate the stability and release characteristics of such conjugates.

| Strategy | Conceptual Approach | Potential Advantage |

| Ester Prodrug | Covalent modification of the carboxylic acid with an alcohol to form an ester. researchgate.net | Improved membrane permeability and oral absorption. nih.gov |

| Amide Prodrug | Formation of an amide bond with an amino acid or peptide. | Potential for targeting peptide transporters. nih.gov |

| Antibody-Drug Conjugate (ADC) | Covalent linkage to a monoclonal antibody that recognizes a target-specific antigen. | Selective delivery to target cells, reducing systemic toxicity. researchgate.net |

| Nanoparticle Formulation | Encapsulation within liposomes or polymeric nanoparticles. | Improved solubility, protection from degradation, and potential for passive targeting via the enhanced permeability and retention (EPR) effect. nih.gov |

Broader Implications of Research on this compound for Drug Discovery and Development

The research conducted on this compound and its derivatives has the potential to make a significant impact on the broader field of drug discovery and development.

Scaffold for New Therapeutics: The this compound scaffold may prove to be a privileged structure for interacting with a particular class of biological targets. The knowledge gained from SAR studies could be used to design new drugs for a variety of diseases. For instance, related 3-phenoxybenzoic acid and 3-sulfonamido benzoic acid derivatives have been investigated for a range of biological activities. researchgate.netnih.gov

Development of New Methodologies: The challenges encountered in the synthesis and optimization of these compounds may spur the development of new chemical methodologies and computational tools that could be applied to other drug discovery programs.

Understanding of Biological Pathways: The use of chemical probes derived from this scaffold could lead to new discoveries about the roles of its target proteins in health and disease, potentially uncovering new therapeutic targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-(Piperidin-1-yl)ethoxy)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, reacting piperidine with a halogenated benzoic acid derivative (e.g., 3-(2-bromoethoxy)benzoic acid) in the presence of a base like triethylamine facilitates ether bond formation. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically affect reaction efficiency. Monitoring via TLC or HPLC is recommended to optimize yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Verify the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups) and benzoic acid moiety (δ 7.5–8.2 ppm for aromatic protons).

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) should match the molecular formula (C₁₄H₁₉NO₃; exact mass ~249.13 g/mol) .

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : While specific toxicity data are limited, assume irritant properties. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse with water and seek medical attention. Store in a cool, dry environment with inert gas purging to prevent degradation .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Methodological Answer : The piperidine-ethoxy group may modulate receptor binding (e.g., GPCRs or enzymes). Use:

- Fluorescence Polarization : To study binding affinity with fluorescently tagged receptors.

- Kinetic Assays : Measure enzyme inhibition (e.g., acetylcholinesterase) via colorimetric substrates like Ellman’s reagent.

- Molecular Dynamics Simulations : Predict interactions with targets (e.g., docking studies using AutoDock Vina) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity Variability : Validate compound purity (>95%) via HPLC with a C18 column (acetonitrile/water gradient).

- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time).

- Metabolic Stability : Use liver microsome assays to assess degradation rates, which may explain inconsistent in vivo/in vitro results .

Q. What strategies improve the compound’s solubility for in vivo studies?

- Methodological Answer :

- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium salt.

- Cosolvent Systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations.

- Prodrug Design : Modify the carboxylic acid group (e.g., ester prodrugs) to enhance bioavailability .

Q. How can computational methods guide the design of derivatives with enhanced activity?

- Methodological Answer :

- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with activity using software like MOE.

- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks.

- Fragment-Based Design : Replace the ethoxy linker with bioisosteres (e.g., amides) to improve target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.